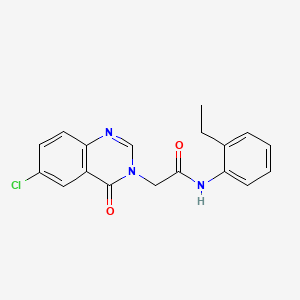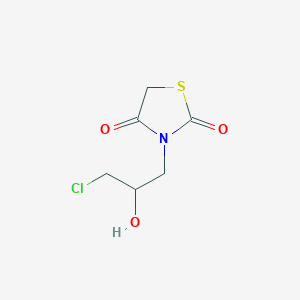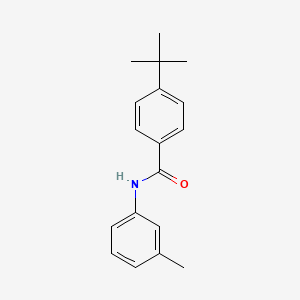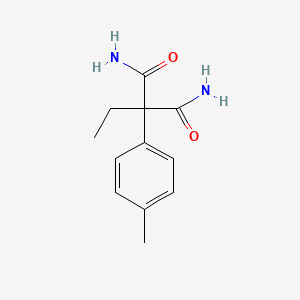![molecular formula C31H22F3N5O4S2 B11973758 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「2-{(3Z)-3-[3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル}-N-[3-(トリフルオロメチル)フェニル]アセトアミド」は、医薬品化学、製薬学、材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機分子です。 この化合物には、ピラゾール、チアゾリジン、インドール、アセトアミドなど、複数の官能基が含まれており、これらがその独自の化学的特性と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
この化合物の合成には、特定の官能基の形成を目的とした、複数のステップが必要になる可能性があります。 一般的な合成経路には、以下のようなものがあります。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンの反応によって達成できます。
チアゾリジン環の形成: これは、チオ尿素誘導体とハロケトンの反応によって達成できる可能性があります。
インドール環の形成: これは、フェニルヒドラジンとケトンの反応を含む、フィッシャーインドール合成によって合成できます。
カップリング反応: 最終的な化合物は、EDCIやDCCなどの試薬を用いた、アミド結合形成などのカップリング反応によって組み立てることができます。
工業生産方法
工業生産方法では、廃棄物を最小限に抑え、効率を向上させるために、連続フロー反応器、触媒の高スループットスクリーニング、溶媒のリサイクルの使用など、大規模合成のための反応条件を最適化する必要があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を受けることができます。
酸化: チオキソ基はスルホンに酸化できます。
還元: カルボニル基はアルコールに還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (mCPBA)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。
置換試薬: アミンやチオールなどの求核試薬。
主要な生成物
これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、チオキソ基の酸化によりスルホン誘導体が生成され、カルボニル基の還元により対応するアルコールが生成されます。
科学研究への応用
化学
この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、有機合成の反応中間体として役立ちます。
生物学
生物学的研究では、この化合物は、さまざまな生体標的に結合できる複数の官能基を持つことから、薬物候補としての可能性について調査されています。
医学
この化合物は、抗炎症、抗菌、または抗がん特性などの薬理学的活性を示す可能性があり、薬物開発の候補となります。
産業
産業部門では、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, given its multiple functional groups that can interact with various biological targets.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序は、その特定の生体標的に依存します。 たとえば、この化合物が抗がん剤として調査されている場合、細胞増殖に関与する特定の酵素やシグナル伝達経路を阻害する可能性があります。 関与する分子標的と経路は、生化学的アッセイと分子ドッキング研究によって特定されます。
類似化合物の比較
類似化合物
- 2-{(3Z)-3-[3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル}-N-[3-(トリフルオロメチル)フェニル]アセトアミド
- 2-{(3Z)-3-[3-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル}-N-[3-(トリフルオロメチル)フェニル]アセトアミド
独自性
この化合物の独自性は、その官能基の組み合わせにあり、これにより、類似の化合物では見られない特定の生物活性または化学反応性が付与される可能性があります。 たとえば、トリフルオロメチル基の存在は、化合物の代謝安定性とバイオアベイラビリティを向上させる可能性があります。
類似化合物との比較
Similar Compounds
- 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- This compound
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability.
特性
分子式 |
C31H22F3N5O4S2 |
|---|---|
分子量 |
649.7 g/mol |
IUPAC名 |
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C31H22F3N5O4S2/c1-17-25(28(42)39(36(17)2)20-11-4-3-5-12-20)38-29(43)26(45-30(38)44)24-21-13-6-7-14-22(21)37(27(24)41)16-23(40)35-19-10-8-9-18(15-19)31(32,33)34/h3-15H,16H2,1-2H3,(H,35,40)/b26-24- |
InChIキー |
FFZNZFRBCBYJHG-LCUIJRPUSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)/SC3=S |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)


![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

